molecular formula C10H13N5O B13997227 2-amino-9-cyclopentyl-1H-purin-6-one CAS No. 94489-24-4

2-amino-9-cyclopentyl-1H-purin-6-one

Cat. No.: B13997227
CAS No.: 94489-24-4
M. Wt: 219.24 g/mol
InChI Key: PKFFVWSMZQVYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-9-cyclopentyl-1H-purin-6-one is a chemical scaffold based on the purine heterocycle, which is a privileged structure in medicinal chemistry for developing bioactive molecules . This core structure is of significant interest in early-stage drug discovery, particularly in the design and synthesis of novel tyrosine kinase inhibitors (TKIs) . Research into 2,6,9-trisubstituted purine derivatives, which utilize this core structure, has shown promising inhibitory activity against oncology-related kinase targets such as Bcr-Abl, BTK, and FLT3-ITD . These kinases are critical drivers in various haematological malignancies, including chronic myeloid leukaemia (CML) and acute myeloid leukaemia (AML) . The cyclopentyl substituent at the N-9 position is a recognized feature in purine-based inhibitors. Studies indicate that a cyclopentyl group at this position can contribute favorably to a compound's antiproliferative activity and its inhibitory potential against key kinases . Researchers can functionalize this scaffold at multiple positions to explore structure-activity relationships and optimize interactions with the hydrophobic regions of kinase ATP-binding pockets . This compound is intended for research purposes as a key intermediate or building block in the exploration of new therapeutic agents. 2-Amino-9-cyclopentyl-1H-purin-6-one is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

94489-24-4

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-9-cyclopentyl-1H-purin-6-one

InChI

InChI=1S/C10H13N5O/c11-10-13-8-7(9(16)14-10)12-5-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,13,14,16)

InChI Key

PKFFVWSMZQVYAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes from Purine and Cyclopentene Intermediates

A key approach to synthesizing 2-amino-9-cyclopentyl-1H-purin-6-one involves the use of optically active cyclopentene derivatives as intermediates, which are then coupled with purine moieties. According to a patent describing the synthesis of cyclopentene derivatives, the process includes:

  • Preparation of optically active purine-substituted cyclopentene intermediates.
  • The synthesis of the IR-cis isomer of carbovir, chemically described as [1'R,4'S]-2-amino-9-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-1,9-dihydro-6H-purin-6-one, which is structurally related to 2-amino-9-cyclopentyl-1H-purin-6-one.
  • The method emphasizes the need for improved synthetic routes from inexpensive starting materials, highlighting the complexity and cost considerations in the preparation.

Multi-Step Synthesis Involving Protected Purine Intermediates

A Chinese patent details a multi-step synthetic method involving protected purine intermediates, which can be adapted to the preparation of 2-amino-9-cyclopentyl-1H-purin-6-one:

  • Starting from (1R,2S,3S,5R)-3-(1-phenylcyclosilyl)[3.1.0]hexane-1,2-dimethanol, the compound is reacted at 80°C for 24 hours, followed by extraction and recrystallization to yield a protected purine intermediate.
  • Subsequent steps include acid-catalyzed deprotection and pH adjustments to isolate the target compound, with yields reported around 51-67%.
  • The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Purine Core Construction via Cyclopentyl Substitution

Recent advances in purine synthesis provide insights into constructing purine derivatives with cyclopentyl and related substituents:

  • Alkylation of purine cores at the N9 position using alkyl halides in the presence of bases like potassium carbonate in solvents such as dimethylformamide (DMF) is a common strategy.
  • The selective alkylation leads to mixtures of N7 and N9 regioisomers, with subsequent purification steps to isolate the desired N9-substituted purine.
  • Further functionalization at other purine positions (e.g., C6) can be achieved via Suzuki coupling or nucleophilic substitution, allowing for structural diversification.

Comparative Data Table of Key Preparation Methods

Method Source Starting Materials Key Reaction Conditions Yield (%) Notes
Chinese Patent (2011) (1R,2S,3S,5R)-3-(1-phenylcyclosilyl)[3.1.0]hexane-1,2-dimethanol 80°C, 24 h; acid/base workup; ethyl acetate extraction 51-67 Multi-step with protected intermediates, moderate yield
WO Patent (2000) Optically active cyclopentene derivatives and purine precursors Multi-step cyclopentene synthesis, coupling with purine Not specified Focus on IR-cis isomer of carbovir, related to target compound
Recent Literature (2025) 6-chloro-2-fluoro-9H-purine and alkyl halides Room temperature alkylation in DMF with K2CO3 Not specified Regioselective N9 alkylation, followed by purification

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-cyclopentyl-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Amino-9-cyclopentyl-1H-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in modulating enzyme activities and cellular processes.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-9-cyclopentyl-1H-purin-6-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N9 Position

The N9 substituent critically impacts the compound’s physicochemical and biological properties. Key analogs include:

2-Amino-9-pentyl-1H-purin-6-one (CAS 14937-69-0)
  • Structure : A linear pentyl chain replaces the cyclopentyl group.
  • Properties :
    • Increased lipophilicity (logP ≈ 2.1) compared to the cyclopentyl analog due to the flexible alkyl chain.
    • Lower melting point (MP: ~220°C) and higher boiling point (479.6°C) due to reduced molecular rigidity .
  • Applications : Used in studies exploring alkyl chain effects on purine solubility and membrane permeability.
2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one (CAS 112915-00-1)
  • Structure : A hydroxymethyl group is added to the cyclopentyl ring.
  • Properties: Enhanced water solubility (PSA: 89.85 vs. 59.28 for the parent compound) due to hydrogen bonding from the hydroxyl group. Potential for improved target interactions in enzyme inhibition studies .
2-Amino-9-(2-methylbutyl)-1H-purin-6-one (CAS 14937-70-3)
  • Structure : Branched alkyl chain (2-methylbutyl) at N7.
  • Properties :
    • Intermediate lipophilicity between cyclopentyl and pentyl analogs.
    • Used to study steric effects on receptor binding .

Stereochemical Variations

Stereochemistry at the cyclopentyl ring significantly affects biological activity. For example:

  • 2-Amino-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one (CAS 112915-00-1) exhibits distinct NMR shifts (δ 3.51–4.55 ppm for hydroxyl protons) compared to its diastereomers, indicating conformational differences that may influence binding to chiral targets .

Physicochemical Properties

Property 2-Amino-9-cyclopentyl-1H-purin-6-one 2-Amino-9-pentyl-1H-purin-6-one 2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6-one
Molecular Weight 249.27 g/mol 221.26 g/mol 249.27 g/mol
Melting Point Not reported ~220°C Not reported
Boiling Point Not reported 479.6°C Not reported
LogP ~1.8 (estimated) ~2.1 ~1.5
PSA 59.28 Ų 59.28 Ų 89.85 Ų
Key Applications Enzyme inhibition studies Solubility studies Targeted drug design

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-amino-9-cyclopentyl-1H-purin-6-one and its derivatives?

  • Methodological Answer : Synthesis typically involves purine core functionalization. For example, nucleophilic substitution at the purine C6 position using cyclopentylamine under reflux in anhydrous dimethylformamide (DMF) or ethanol. Chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) is used for purification, yielding derivatives in 54–68% yields . Mannich base derivatization via reaction with formaldehyde and secondary amines in ethanol at 60°C can introduce additional functional groups .
  • Key Data :

StepReagents/ConditionsYieldReference
C6 substitutionCyclopentylamine, DMF, 80°C68%
Mannich reactionFormaldehyde, piperidine, ethanol54%

Q. Which spectroscopic techniques are employed for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments rely on chemical shifts (e.g., purine C8 proton at δ 8.2–8.5 ppm) and coupling constants (e.g., J = 8 Hz for aromatic protons) .
  • HRMS-ESI+ : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 517.3497 for C₂₇H₄₅N₆O₄) .
  • X-ray crystallography : Resolves cyclopentyl conformation and hydrogen-bonding networks (e.g., SHELXL refinement with R factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation for purine derivatives?

  • Methodological Answer : Contradictions arise from overlapping signals or dynamic proton exchange. Use 2D NMR (HSQC, COSY) to resolve ambiguities. For example, HSQC correlates ¹H-¹³C signals to distinguish N-H environments, while variable-temperature NMR identifies exchange-broadened peaks . Triangulation with computational models (e.g., DFT-predicted chemical shifts) enhances accuracy .

Q. What strategies optimize reaction yields in challenging synthesis steps (e.g., cyclopentyl group introduction)?

  • Methodological Answer : Low yields often stem from steric hindrance. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .
  • Protecting groups : Temporarily shield reactive sites (e.g., acetyl protection of hydroxyl groups) .
  • Catalysis : Pd(OAc)₂ or CuI improves coupling efficiency in Suzuki-Miyaura reactions .

Q. How can the biological activity (e.g., antiviral) of this compound be evaluated methodologically?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ against viral polymerases (e.g., HIV-1 RT) using radiolabeled dNTPs .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .
  • Docking studies : Model cyclopentyl interactions with target proteins (e.g., PDB: 1RTD) using AutoDock Vina .

Q. What are best practices for X-ray crystallography analysis of purine derivatives?

  • Methodological Answer :

  • Crystal growth : Use slow vapor diffusion (e.g., hexane/EtOAc) at 4°C for high-quality crystals .
  • Refinement : SHELXL for anisotropic displacement parameters and twin correction (e.g., Hooft y parameter > 0.3) .
  • Validation : Check PLATON alerts for voids and RSR/Z-scores for model accuracy .

Q. How to address discrepancies between computational (DFT) and experimental data (e.g., bond lengths)?

  • Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations.

  • Solvent correction : Include implicit solvation (e.g., PCM model) in Gaussian09 calculations .
  • Hybrid functionals : Use B3LYP-D3 for dispersion corrections, reducing bond length errors to <0.02 Å .

Q. What is the role of the cyclopentyl group in modulating biological interactions?

  • Methodological Answer : The cyclopentyl moiety enhances lipophilicity (logP +1.2 vs. methyl) and induces conformational strain, improving target binding. Molecular dynamics (MD) simulations show it stabilizes hydrophobic pockets in kinases (e.g., CDK2) via van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.